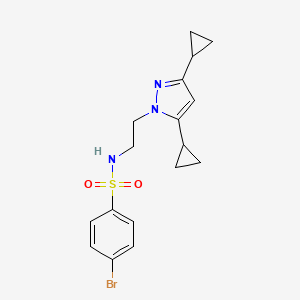![molecular formula C10H13ClFN B2536082 [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1909287-82-6](/img/structure/B2536082.png)
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride, also known as FCPCA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its binding to TAAR1, which activates downstream signaling pathways. This activation can lead to the modulation of neurotransmitter release, ion channel activity, and other cellular processes. The precise mechanisms by which TAAR1 activation produces these effects are still being investigated, but it is thought to involve interactions with other proteins and signaling molecules within the cell.
Biochemical and Physiological Effects:
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can modulate the release of dopamine and other neurotransmitters from neuronal cells, as well as affect the activity of ion channels and other signaling pathways. In vivo studies have shown that [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can produce effects on locomotor activity, anxiety-like behavior, and other physiological processes in animal models.
Advantages and Limitations for Lab Experiments
One advantage of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride as a research tool is its high selectivity for TAAR1, which allows for precise modulation of this receptor without affecting other signaling pathways. Additionally, [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to be stable and have good solubility in aqueous solutions, making it easy to work with in laboratory settings. However, one limitation of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is its potential for off-target effects, which can complicate the interpretation of results in some experiments.
Future Directions
There are several potential future directions for research involving [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride. One area of interest is the role of TAAR1 in psychiatric disorders such as schizophrenia and depression, and the potential for [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride as a therapeutic agent in these conditions. Additionally, further investigation into the mechanisms by which TAAR1 activation produces its effects could lead to a better understanding of cellular signaling pathways and the development of new drugs targeting these pathways. Finally, the synthesis and characterization of new TAAR1 ligands based on the structure of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride could lead to the development of even more selective and potent research tools in the future.
Synthesis Methods
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can be synthesized through a multi-step process involving the reaction of cyclopropylcarbinol with 4-fluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with formaldehyde and ammonium chloride. This synthesis method has been described in detail in a research paper by Li et al. (2013).
Scientific Research Applications
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been primarily used in scientific research as a ligand for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in the brain and has been implicated in a variety of physiological processes, including the regulation of dopamine and serotonin signaling. [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been found to be a potent and selective agonist of TAAR1, making it a useful tool for studying the function of this receptor.
properties
IUPAC Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAVKPTKBXDEY-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)


![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)


![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)
![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)
![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)



![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)